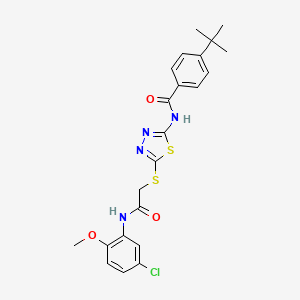

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

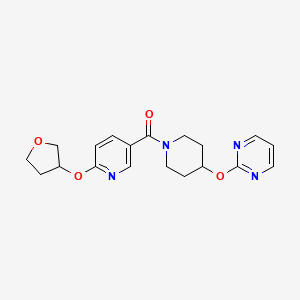

The compound “N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with two oxygen atoms (at the 2 and 4 positions), making it a 2,4-dioxopyrimidine. The 5 position of the pyrimidine ring is substituted with a sulfonamide group. The nitrogen of the sulfonamide group is further substituted with a 5-chloro-2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,4-dioxopyrimidine ring, the sulfonamide group, and the 5-chloro-2-methylphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the dioxo groups might be susceptible to reduction reactions, and the sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic 5-chloro-2-methylphenyl group could affect its solubility, while the dioxopyrimidine ring could influence its stability and reactivity .Aplicaciones Científicas De Investigación

- Researchers have explored the antimicrobial potential of this compound. Specifically, a related derivative, 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine , exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans .

- The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide was synthesized with a yield of 86% and a melting point above 300°C .

Antimicrobial Activity

Chemical Properties and Synthesis

Other Derivatives

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with ethyl acetoacetate to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with urea to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Starting Materials": [ "5-chloro-2-methylbenzenesulfonamide", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzenesulfonamide is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester is then reacted with urea in the presence of a catalyst such as ammonium acetate to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol." ] } | |

Número CAS |

887461-84-9 |

Nombre del producto |

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Fórmula molecular |

C11H10ClN3O4S |

Peso molecular |

315.73 |

Nombre IUPAC |

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(12)4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |

Clave InChI |

WRDFHBPWCKPBOG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)

![1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2813403.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)

![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)